6-Methyl-7-nitroquinoxaline-2,3-diol
Description
Historical Context and Evolution of Quinoxaline (B1680401) Chemistry in Academic Inquiry
The study of quinoxalines dates back to the late 19th century, with the first synthesis of a quinoxaline derivative being a condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This foundational reaction has remained a staple in the synthesis of quinoxaline derivatives. google.com Over the decades, research has expanded from fundamental synthesis and characterization to the exploration of their wide-ranging biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. chemicalbook.comgoogle.comgoogle.com The evolution of analytical techniques has further enabled detailed structure-activity relationship (SAR) studies, allowing for the targeted design of quinoxaline-based compounds with specific biological functions.
Significance of Nitro and Alkyl Substituents in Quinoxaline Scaffolds for Academic Investigation
The introduction of nitro and alkyl (specifically methyl) groups onto the quinoxaline scaffold has been a key strategy in medicinal chemistry to modulate biological activity.
Methyl Group: The methyl group, in contrast, is an electron-donating group. It can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the steric bulk of the methyl group can play a role in the selective binding of the molecule to its target. The presence of a methyl group can also impact the metabolic stability of the compound. acs.org
The combination of both a nitro and a methyl group on the quinoxaline-2,3-diol scaffold, as in 6-Methyl-7-nitroquinoxaline-2,3-diol, presents an interesting case for academic investigation, as the opposing electronic effects of these two groups could lead to unique biological activities.
Research Gaps and Motivations for Investigating Specific Quinoxaline-2,3-diol Derivatives
Despite the extensive research on quinoxaline derivatives, a significant portion of the chemical space within this family remains unexplored. A thorough review of the scientific literature reveals a notable lack of specific research on this compound. While its analogues, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are well-documented as potent antagonists of glutamate (B1630785) receptors, the specific contributions of the methyl group in place of the cyano group are unknown.
This research gap provides a strong motivation for the synthesis and characterization of this compound. Investigating this compound would not only expand the library of known quinoxaline derivatives but also provide valuable insights into the structure-activity relationships of this class of compounds. The potential for novel biological activity, arising from the unique substitution pattern, makes it a compelling target for future research in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4-2-5-6(3-7(4)12(15)16)11-9(14)8(13)10-5/h2-3H,1H3,(H,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQQHQFADBYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Quinoxaline 2,3 Diols
Established Protocols for Quinoxaline-2,3-diol Core Synthesis
The foundational step in the synthesis of 6-Methyl-7-nitroquinoxaline-2,3-diol is the construction of the quinoxaline-2,3-diol scaffold. Several reliable methods have been developed for this purpose, primarily involving the condensation of an appropriately substituted aromatic diamine with a dicarbonyl compound.
Condensation Reactions with Vicinal Diamines and Dicarbonyl Precursors
The most classical and widely employed method for synthesizing the quinoxaline-2,3-diol core is the condensation reaction between a vicinal diamine and a 1,2-dicarbonyl compound. sapub.org In the context of preparing the 6-methyl substituted target, the key starting material is 4-methyl-1,2-phenylenediamine. This diamine is typically reacted with oxalic acid or its derivatives, such as diethyl oxalate, to yield 6-methylquinoxaline-2,3-diol. nih.govnih.gov
The reaction is generally carried out in an acidic medium, which catalyzes the condensation and subsequent cyclization. nih.gov Common solvents for this reaction include water, ethanol (B145695), or a mixture thereof, and the reaction can often be promoted by heating. nih.gov The general scheme for this condensation is depicted below:
Scheme 1: Synthesis of 6-methylquinoxaline-2,3-diol via condensation.
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product |
| 4-Methyl-1,2-phenylenediamine | Oxalic acid | Acidic medium (e.g., HCl), Heat | 6-Methylquinoxaline-2,3-diol |
| 4-Methyl-1,2-phenylenediamine | Diethyl oxalate | Chloroform, 50-80°C | 6-Methylquinoxaline-2,3-diol |
Oxidative Cyclization Approaches
Alternative approaches to the quinoxaline-2,3-diol core involve oxidative cyclization reactions. These methods may start from precursors that are subsequently oxidized to form the desired heterocyclic system. While less common for the direct synthesis of the diol, related quinoxalin-2(1H)-ones can be synthesized and subsequently hydroxylated. For instance, a one-pot synthesis of quinoxaline-2,3-dione has been achieved through the C-H hydroxylation of a quinoxalin-2(1H)-one intermediate. researchgate.net
Catalyst-Free and Green Chemistry Syntheses
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of quinoxaline (B1680401) derivatives, catalyst-free and green chemistry approaches have been explored. These methods often utilize safer solvents like water or ethanol and aim to minimize the use of hazardous reagents. nih.gov The condensation reaction between a diamine and a dicarbonyl compound can, in some cases, proceed efficiently without a catalyst, particularly with microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov
Regioselective Functionalization at the Quinoxaline Core
Once the 6-methylquinoxaline-2,3-diol core is synthesized, the next crucial step is the regioselective introduction of a nitro group at the 7-position. This requires careful control of reaction conditions to achieve the desired substitution pattern.
Introduction of Nitro Groups at Position 7
The nitration of the quinoxaline ring is a key step in the synthesis of the target compound. The introduction of a nitro group onto the aromatic ring is typically achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the benzene (B151609) ring portion of the quinoxaline system. In the case of 6-methylquinoxaline-2,3-diol, the methyl group at the 6-position is an ortho-, para-directing group. Therefore, nitration is expected to occur at the 5 or 7-position.
A known procedure for the nitration of a substituted quinoxaline involves dissolving the starting material in concentrated sulfuric acid and then adding potassium nitrate (B79036) at a controlled temperature. google.com For instance, the nitration of 6-bromo-2,3-dihydroxyquinoxaline with potassium nitrate in sulfuric acid yields 6-bromo-2,3-dihydroxy-7-nitro-quinoxaline. google.com A similar strategy can be applied to 6-methylquinoxaline-2,3-diol. The reaction would proceed as follows:
Scheme 2: Nitration of 6-methylquinoxaline-2,3-diol.
| Starting Material | Reagents | Reaction Conditions | Product |
| 6-Methylquinoxaline-2,3-diol | KNO₃, H₂SO₄ | 0°C to room temperature | This compound |
The regioselectivity of the nitration, favoring the 7-position, is influenced by the electronic effects of the methyl group and the heterocyclic ring.
Methylation at Position 6 and Other Alkyl Substitutions
The methyl group at the 6-position of the target molecule is incorporated from the beginning of the synthetic sequence by using the appropriately substituted starting material, 4-methyl-1,2-phenylenediamine. sapub.org This is a common and efficient strategy for introducing substituents onto the benzene portion of the quinoxaline ring system. The availability of a wide range of substituted 1,2-phenylenediamines allows for the synthesis of various quinoxaline derivatives with different substitution patterns.
Derivatization at the Diol Positions (e.g., Esterification, Etherification)
The hydroxyl groups of quinoxaline-2,3-diols are amenable to various chemical modifications, allowing for the synthesis of a diverse range of derivatives. Esterification and etherification are common strategies to modify the polarity, solubility, and biological activity of these compounds.
Esterification: The diol functionality of this compound can be converted to the corresponding diester through reaction with acylating agents. For instance, treatment with an acid chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the diester derivative. A general review on quinoxaline derivatives mentions the esterification of a carboxylic acid-substituted quinoxaline with methanol (B129727) or ethanol using a catalytic amount of sulfuric acid. sapub.org While a specific example for this compound is not detailed in the literature, a plausible reaction is depicted below:
Scheme 1: General scheme for the esterification of this compound.
| Reactant | Reagent | Product |
| This compound | Acyl Chloride/Anhydride, Base | 6-Methyl-7-nitroquinoxaline-2,3-diyl diacetate (example) |
Etherification: The synthesis of ether derivatives can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the diol with a strong base, like sodium hydride, to form a dianion, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups at the 2 and 3 positions of the quinoxaline ring.
Scheme 2: General scheme for the etherification of this compound.
| Reactant | Reagents | Product |
| This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2,3-Dialkoxy-6-methyl-7-nitroquinoxaline |
Advanced Synthetic Strategies and Novel Methodologies
Modern synthetic chemistry offers several advanced strategies to enhance the efficiency and structural diversity of quinoxaline-2,3-diol synthesis.
Multicomponent Reactions for Enhanced Structural Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov For the synthesis of highly substituted quinoxaline derivatives, MCRs can provide rapid access to a library of compounds with diverse functionalities. A reported multicomponent synthesis of substituted 3-styryl-1H-quinoxalin-2-ones involves the sequential reaction of o-phenylenediamine (B120857) with sodium pyruvate (B1213749) and various aldehydes. researchgate.net This approach highlights the potential of MCRs to generate structural complexity around the quinoxaline core. While a specific MCR for this compound is not explicitly described, the general principle can be applied by utilizing 4-methyl-5-nitro-1,2-phenylenediamine as a key building block.
Nanocatalysis and Microwave-Assisted Synthesis
Nanocatalysis: The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface area, enhanced catalytic activity, and recyclability. Various nanocatalysts, including those based on transition metals, have been successfully employed for the synthesis of quinoxaline derivatives. rsc.orgresearchgate.net These catalysts can facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under milder conditions and often with higher yields compared to traditional methods. nih.gov For the synthesis of this compound, a nanocatalyst could potentially be used to promote the condensation of 4-methyl-5-nitro-1,2-phenylenediamine with oxalic acid or its equivalent.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable technique to accelerate organic reactions. e-journals.inudayton.eduudayton.edu The synthesis of quinoxaline derivatives has been shown to be significantly expedited under microwave conditions, often leading to higher yields and cleaner reactions in shorter time frames. sapub.orgdoaj.orgscispace.com The condensation of o-phenylenediamines with α-dicarbonyl compounds is a reaction that benefits from microwave assistance. sapub.org This methodology could be applied to the synthesis of this compound to improve reaction efficiency.
| Synthesis Method | Key Advantages |
| Multicomponent Reactions | High structural diversity, atom economy, and step efficiency. |
| Nanocatalysis | High catalytic activity, recyclability of the catalyst, and mild reaction conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and often solvent-free conditions. udayton.eduudayton.edudoaj.orgscispace.com |
Purification and Spectroscopic Characterization Techniques for Novel Quinoxaline-2,3-diol Derivatives
The purification and unambiguous characterization of newly synthesized compounds are crucial steps in chemical research.
Purification: Novel quinoxaline-2,3-diol derivatives, including this compound, are typically purified using standard laboratory techniques. Recrystallization from a suitable solvent is a common method to obtain highly pure crystalline solids. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are also widely used to separate the desired product from reaction byproducts and unreacted starting materials. nih.gov A study on quinoxaline 1,4-dioxides utilized a solid-phase extraction cartridge for purification. chromatographyonline.com
Spectroscopic Characterization: A combination of spectroscopic methods is employed to elucidate the structure of novel quinoxaline-2,3-diol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoxaline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl protons, which is exchangeable with D2O. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. connectjournals.comchemicalbook.comchemicalbook.comresearchgate.net
13C NMR: The carbon NMR spectrum would display signals for all the unique carbon atoms in the molecule. The carbons bearing the hydroxyl groups would appear at a characteristic downfield shift. The aromatic carbons and the methyl carbon would also have distinct chemical shifts. nih.govrsc.orgnih.govchemicalbook.comchemicalbook.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would provide information about the functional groups present. Key characteristic absorptions would include a broad O-H stretching band for the diol, N-H stretching bands, C=N and C=C stretching vibrations for the quinoxaline core, and characteristic bands for the nitro group (asymmetric and symmetric stretching). researchgate.netscialert.netnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique that would likely show the protonated molecule [M+H]+. nih.govnih.govtandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
| Spectroscopic Technique | Expected Key Features for this compound |
| 1H NMR | Signals for aromatic protons, a methyl singlet, and a broad OH singlet. connectjournals.comchemicalbook.comchemicalbook.comresearchgate.net |
| 13C NMR | Resonances for aromatic carbons, carbons attached to hydroxyl groups, and a methyl carbon. nih.govrsc.orgnih.govchemicalbook.comchemicalbook.com |
| FT-IR | Broad O-H stretch, N-H stretch, C=N, C=C stretches, and NO2 stretches. researchgate.netscialert.netnih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. nih.govnih.govtandfonline.comresearchgate.net |
Molecular Recognition and Receptor Pharmacology of Quinoxaline 2,3 Diol Antagonists
Investigation of Ligand-Receptor Interactions
The interaction of quinoxaline-2,3-dione derivatives with excitatory amino acid (EAA) receptors has been extensively studied to elucidate their mechanism of action and selectivity. Radioligand binding assays have been a cornerstone in characterizing these interactions at a molecular level.
Radioligand Binding Assays to Excitatory Amino Acid Receptors
Radioligand binding studies are crucial for determining the affinity and specificity of a compound for its receptor targets. In the case of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), these assays have provided detailed insights into its interactions with various EAA receptor subtypes.
CNQX is primarily recognized as a potent and competitive antagonist of the non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptors. nih.govnih.govbioprocessonline.com Pharmacological investigations have demonstrated that CNQX effectively antagonizes responses mediated by AMPA, quisqualate, and kainate. nih.gov In studies using rat hippocampal slices, CNQX produced a parallel shift in the log dose-response curves for these agonists, which is characteristic of a competitive antagonist. nih.gov
While highly potent at AMPA and kainate receptors, the affinity of CNQX for the NMDA receptor is considerably lower. nih.gov At a concentration of 10 microM, CNQX shows significant antagonism of AMPA and kainate receptors but does not antagonize NMDA receptor responses. nih.gov However, at higher concentrations (e.g., 100 microM), some antagonism of the NMDA receptor is observed. nih.gov This indicates a degree of selectivity of CNQX for non-NMDA receptors over NMDA receptors. nih.gov
Table 1: Affinity of CNQX for Excitatory Amino Acid Receptors
| Receptor Subtype | Agonist | pA2 Value | Apparent log K |
|---|---|---|---|
| AMPA | AMPA | 5.8 | - |
| Quisqualate | Quisqualate | 5.9 | - |
| Kainate | Kainate | 5.9 | - |
| NMDA | NMDA | - | 4.44 ± 0.06 |
Data derived from Schild plots in rat hippocampal slices. nih.gov
Interestingly, the interaction of CNQX with the NMDA receptor is not at the glutamate binding site but rather at the strychnine-insensitive glycine (B1666218) modulatory site. nih.govresearchgate.net The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.
Radioligand binding experiments using [3H]glycine have shown that CNQX can displace glycine from its binding site on the NMDA receptor complex in a concentration-dependent manner, with an IC50 value of 5.7 µM. nih.govresearchgate.net Scatchard analysis of this inhibition revealed that CNQX decreases the affinity of glycine for its binding site (increase in Kd) without altering the total number of binding sites (Bmax). nih.govresearchgate.net This pattern is indicative of a competitive interaction. nih.govresearchgate.net
These findings suggest that CNQX can antagonize NMDA receptor function by competing with the endogenous co-agonist glycine. nih.gov The antagonism of NMDA-mediated responses by CNQX can be reversed by increasing the extracellular concentration of glycine, further supporting a competitive mechanism at the glycine binding site. nih.gov
Table 2: Competition Binding Data for CNQX at the NMDA Receptor Glycine Site
| Radioligand | Competitor | IC50 (µM) | Interaction Type |
|---|---|---|---|
| [3H]glycine | CNQX | 5.7 | Competitive |
Data from radioligand binding experiments in guinea pig brain frontal cortex membranes. nih.govresearchgate.net
Characterization of Allosteric Modulation Properties
While CNQX acts as a competitive antagonist at both non-NMDA receptors and the NMDA receptor's glycine site, it is not typically characterized as an allosteric modulator in the classical sense of binding to a topographically distinct site to modulate agonist affinity or efficacy. Its competitive action at the glycine site could be considered a form of modulation of the NMDA receptor complex as a whole, but it directly competes with an endogenous ligand rather than binding to a separate allosteric site.
Receptor Subtype Specificity and Ligand Efficiency Profiling
The therapeutic potential of a receptor antagonist is often defined by its selectivity for specific receptor subtypes and its efficiency in binding to its target.
Differentiation between Ionotropic and Metabotropic Glutamate Receptors
The primary action of CNQX is directed towards the ionotropic glutamate receptors. nih.govnih.gov There is no substantial evidence to suggest that CNQX has significant activity at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger systems. nih.govsigmaaldrich.com The pharmacological profile of CNQX is therefore characterized by its selective antagonism of ligand-gated ion channels, distinguishing its actions from compounds that target the metabotropic family of glutamate receptors. nih.govnih.gov This specificity for ionotropic receptors is a key feature of its pharmacological activity.
Assessment of Binding Kinetics and Reversibility
Following a comprehensive review of publicly available scientific literature, no specific data on the binding kinetics or the reversibility of the antagonist effects of 6-Methyl-7-nitroquinoxaline-2,3-diol at any known receptor has been found. The assessment of these crucial pharmacological parameters, which includes the rate of association and dissociation of the compound from its putative receptor target and the ease with which its binding can be reversed, is essential for a thorough understanding of its molecular recognition and receptor pharmacology.
Detailed research findings concerning the on-rate, off-rate, and equilibrium dissociation constant (Kd) for this compound are not present in the accessible scientific domain. Consequently, a quantitative description of its binding affinity and the temporal dynamics of its interaction with a biological target cannot be provided at this time.
Similarly, studies investigating the reversibility of its antagonist action, which would typically involve washout experiments or competition assays with known agonists, have not been reported. Therefore, it is not possible to classify the nature of its antagonism as competitive, non-competitive, or irreversible.
Due to the absence of empirical data, the creation of data tables summarizing the binding kinetics and reversibility of this compound is not feasible. Further experimental investigation is required to elucidate these fundamental aspects of its pharmacological profile.
Cellular and Subcellular Investigations of Quinoxaline 2,3 Diol Effects
Electrophysiological Recordings in Neuronal Preparations
Electrophysiological studies are crucial for understanding how quinoxaline-2,3-diol derivatives modulate neuronal communication at the most fundamental level. These techniques allow for direct measurement of ion flow and electrical potential changes across neuronal membranes, providing precise insights into the effects on synaptic transmission.
The whole-cell patch-clamp technique is a gold-standard method for recording the ionic currents that underlie synaptic events. axolbio.comnih.gov Studies using this approach have demonstrated that quinoxaline-2,3-dione compounds, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are potent antagonists of non-N-methyl-D-aspartate (non-NMDA) glutamate (B1630785) receptors, which include AMPA and kainate receptors. tocris.com
When applied to neuronal preparations, these compounds cause a significant reduction in the amplitude of synaptic currents evoked by the release of glutamate. nih.gov In voltage-clamp recordings from hippocampal neurons, for instance, application of CNQX effectively blocks the fast component of the excitatory postsynaptic current (EPSC), which is mediated by AMPA receptors. janelia.org This blockade is competitive, meaning the antagonist vies with the endogenous agonist, glutamate, for the same binding site on the receptor. researchgate.net The result is a decrease in the flow of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby dampening the excitatory signal. wikipedia.org Some quinoxaline (B1680401) derivatives, like 6,7-dinitroquinoxaline-2,3-dione (DNQX), have also been shown to directly depolarize specific neuronal populations, such as those in the thalamic reticular nucleus, indicating complex and region-specific effects. researchgate.net
Table 1: Effect of Quinoxaline-2,3-dione Derivatives on Synaptic Currents
| Compound | Neuronal Preparation | Receptor Target | Observed Effect on Synaptic Current | Reference |
|---|---|---|---|---|
| CNQX | Rat Hippocampal Slices (CA1) | AMPA/Kainate | Reversible antagonism of AMPA- and kainate-induced currents. | nih.gov |
| DNQX | Thalamic Reticular Nucleus Neurons | AMPA/Kainate | Evoked a slow-onset, long-duration inward current. | researchgate.net |
| NBQX | Rat Inferior Colliculus Neurons | AMPA | Greater reduction in the initial phase of tone-evoked responses compared to NMDA antagonists. | physiology.org |
Extracellular recording techniques monitor the firing of action potentials, or "spikes," from individual neurons (single-units) in response to synaptic input. By blocking the primary receptors for fast excitatory transmission, quinoxaline-2,3-diol derivatives effectively reduce the likelihood that a neuron will reach the threshold for firing an action potential.
Studies employing extracellular recordings have shown that local application of AMPA receptor antagonists significantly decreases the rate of neuronal firing. nih.gov For example, in the inferior colliculus, the AMPA antagonist NBQX is highly effective at reducing the number of action potentials evoked by auditory stimuli, particularly diminishing the initial onset of the neuronal response. physiology.org Similarly, CNQX has been observed to reduce or abolish neuronal activity in various brain regions by preventing the summation of excitatory postsynaptic potentials (EPSPs) necessary to trigger spiking. nih.goveneuro.orgjneurosci.org This demonstrates that the blockade of AMPA receptors by these compounds translates directly into a suppression of neuronal output.
Excitatory postsynaptic currents (EPSCs) are the direct result of glutamate binding to postsynaptic receptors and represent the summation of individual channel openings. The fast component of the EPSC is almost entirely mediated by AMPA receptors. janelia.org
Quinoxaline-2,3-dione derivatives like CNQX are standard tools used to pharmacologically isolate and study different components of the EPSC. nih.gov Application of these antagonists leads to a rapid and pronounced reduction in the peak amplitude of the AMPA receptor-mediated EPSC. nih.govpnas.org The decay kinetics of the remaining synaptic current are typically slower, as they are primarily mediated by NMDA receptors, which have inherently slower channel gating properties. janelia.org The degree of inhibition of the EPSC amplitude is dose-dependent and can be overcome by increasing the concentration of the agonist, consistent with a competitive antagonism mechanism. researchgate.net
Table 2: Impact of AMPA Receptor Antagonism on EPSC Properties
| Experimental Condition | Parameter Measured | Effect of Antagonist (e.g., CNQX) | Reference |
|---|---|---|---|
| Low-frequency stimulation of Schaffer collaterals | EPSC Amplitude | Complete block of the fast EPSC component. | nih.gov |
| Whole-cell recording in dorsal striatum | AMPA EPSC | Pharmacological isolation from NMDA EPSC for analysis. | nih.gov |
| Recording from hippocampal interneurons | PhTx-sensitive EPSC (GluA2-lacking AMPARs) | Partial inhibition of total EPSC, revealing contributions of different AMPAR subtypes. | nih.gov |
Calcium Imaging and Intracellular Signaling Pathway Elucidation
Beyond direct electrical effects, the blockade of AMPA receptors by quinoxaline-2,3-diols has significant consequences for intracellular signaling cascades, many of which are initiated by calcium influx.
While most AMPA receptors are primarily permeable to sodium, a subset lacks the edited GluA2 subunit and are permeable to calcium ions (CP-AMPARs). elifesciences.org These CP-AMPARs are implicated in various forms of synaptic plasticity and pathology. elifesciences.org By blocking these receptors, quinoxaline-2,3-dione derivatives can prevent or significantly reduce the influx of calcium that occurs during intense synaptic activity. nih.gov
Calcium imaging studies, which use fluorescent dyes to visualize changes in intracellular calcium concentrations, have confirmed this effect. Application of AMPA receptor antagonists like CNQX can inhibit the rise in intracellular calcium that is induced by glutamate or specific AMPA receptor agonists. acs.orgnih.gov This action is particularly important under pathological conditions such as excitotoxicity, where excessive calcium entry through glutamate receptors can trigger cell death pathways. nih.gov
Intracellular signaling pathways are complex networks that often involve cross-talk between different systems. The cAMP-dependent protein kinase A (PKA) pathway is a critical regulator of many cellular functions, including synaptic plasticity. While not a direct target, the activity of the PKA pathway can be modulated by the effects of quinoxaline-2,3-diols on glutamate receptor signaling.
For example, PKA phosphorylation of AMPA receptor subunits like GluA1 is a key mechanism for regulating the trafficking and synaptic incorporation of these receptors during long-term potentiation (LTP). embopress.orgresearchgate.net By blocking AMPA receptor activation, compounds like 6-Methyl-7-nitroquinoxaline-2,3-diol can interfere with the downstream signaling events that depend on receptor activity, indirectly influencing the phosphorylation state of proteins targeted by PKA. Furthermore, there is evidence of direct interplay between glutamate and dopamine signaling pathways, where AMPA receptor activation can counteract dopamine/PKA signaling by altering the phosphorylation state of key regulatory proteins like DARPP-32. nih.gov Therefore, antagonism of AMPA receptors can shift the balance of intracellular signaling, including the PKA pathway, thereby altering neuronal function and plasticity. nih.gov
Neurotransmitter Release Studies
The regulation of neurotransmitter release is a fundamental process in synaptic communication. The introduction of CNQX into neural preparations has provided significant insights into the role of excitatory amino acid receptors in modulating the release of other key neurotransmitters.
CNQX is a competitive antagonist of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, both of which are subtypes of ionotropic glutamate receptors. wikipedia.org By blocking these receptors, CNQX directly interferes with glutamatergic neurotransmission. nih.gov Its high affinity for these non-N-methyl-D-aspartate (non-NMDA) receptors makes it a valuable tool for differentiating their functions from those of NMDA receptors. nih.gov
The compound's influence extends to the GABAergic system. In studies using cultured cortical neurons, CNQX was found to inhibit glutamate-stimulated release of gamma-Aminobutyric acid (GABA). This inhibition was competitive against kainate-induced GABA release. In contrast, its blockade of NMDA-stimulated GABA release was non-competitive, an effect that could be reversed by the addition of glycine (B1666218), suggesting an interaction at the glycine modulatory site of the NMDA receptor complex. nih.gov
Interestingly, the effect of CNQX on GABA release is not solely inhibitory. In rat hippocampal slices, CNQX has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sPSCs) in dentate granule cells. This effect is believed to be caused by the depolarization and increased action potential frequency of hilar interneurons, which in turn increases GABA release onto the granule cells.
| Receptor Target | IC50 Value | Type of Antagonism | Reference |
| AMPA Receptor | 0.3 µM (300 nM) | Competitive | wikipedia.orgselleckchem.com |
| Kainate Receptor | 1.5 µM (4 µM in some studies) | Competitive | wikipedia.orgselleckchem.com |
| NMDA Receptor (Glycine Site) | 5.7 µM - 25 µM | Non-competitive | nih.govselleckchem.comresearchgate.net |
This table summarizes the inhibitory concentrations (IC50) and the nature of antagonism of CNQX at different glutamate receptor subtypes.
The glutamatergic system plays a significant modulatory role in the release of other neurotransmitters, including dopamine and acetylcholine. The application of CNQX has helped to elucidate these interactions. Since glutamate release can modify dopamine release, antagonists like CNQX can indirectly influence dopaminergic pathways. nih.govmdpi.com This is particularly relevant in the brain's reward pathways, where both nicotine and other stimulants lead to increased dopamine release. nih.gov The effectiveness of CNQX in reducing nicotine self-administration in animal models may be linked to its ability to modulate this glutamate-dopamine interaction. nih.gov
Studies on rat striatal slices have demonstrated that both NMDA and non-NMDA glutamate receptors can stimulate the release of dopamine and acetylcholine. nih.gov In these experiments, CNQX, at a concentration that blocks AMPA and kainate receptors, was shown to reduce the release of acetylcholine that was induced by the potassium channel blocker 4-aminopyridine (4-AP). nih.gov This finding directly implicates non-NMDA receptors in the control of acetylcholine release within the striatum. nih.gov
| Neurotransmitter | CNQX Effect | Experimental Model | Key Finding | Reference |
| Dopamine (DA) | Indirect Modulation | Animal models of addiction | Glutamate system, blocked by CNQX, modifies dopamine release in reward pathways. | nih.gov |
| Acetylcholine (ACh) | Reduction of Release | Rat striatal slices | CNQX reduces 4-AP-induced acetylcholine release, indicating modulation via non-NMDA receptors. | nih.gov |
This table outlines the observed effects of CNQX on the release of Dopamine and Acetylcholine in different experimental contexts.
Cellular Viability and Proliferation Assays in Neural Cell Cultures
Beyond its immediate effects on neurotransmission, CNQX has been investigated for its potential to protect neurons from excitotoxic damage, a process implicated in ischemic events and neurodegenerative diseases. Research indicates that CNQX exhibits neuroprotective properties in models of ischemia. selleckchem.com
Excitotoxicity occurs when excessive stimulation of glutamate receptors leads to a massive influx of ions, particularly calcium, triggering cell death pathways. By blocking AMPA and kainate receptors, CNQX can mitigate this damaging cascade. In studies using cultured rodent cortical neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, a combination of drugs that included CNQX was found to provide significant neuroprotection. researchgate.net This highlights the critical role of non-NMDA receptor activation in the cellular damage that follows ischemic events. researchgate.net While these studies confirm a role in promoting cellular viability under excitotoxic conditions, the effects of CNQX on neural cell proliferation are less characterized.
In Vivo Systemic and Behavioral Studies in Preclinical Models
Assessment of Central Nervous System (CNS) Activity in Rodent Models
The central nervous system activity of CNQX has been extensively profiled in rodent models, primarily focusing on its role as an antagonist of excitatory amino acid receptors.
CNQX demonstrates significant effects on excitatory neurotransmission by blocking specific glutamate (B1630785) receptors. In the hippocampus , a region critical for learning and memory, CNQX effectively blocks excitatory postsynaptic potentials (EPSPs). nih.gov Studies on hippocampal slices have shown that CNQX reversibly antagonizes responses mediated by AMPA and kainate receptors. nih.gov It reduces inward currents induced by quisqualate more effectively than those induced by kainate. nih.gov This action on the Schaffer collateral and mossy fibre pathways highlights its potent inhibitory effect on synaptic transmission in this area. nih.gov While primarily targeting non-NMDA receptors, some evidence suggests CNQX can also interact with the glycine (B1666218) binding site of the NMDA receptor complex, thereby modulating NMDA receptor-mediated responses. nih.govresearchgate.net
In the cerebellum , which is crucial for motor control, autoradiographic studies have revealed a high density of CNQX binding sites, particularly in the molecular layer. nih.gov This suggests a significant role in modulating cerebellar circuitry. The binding sites in the cerebellum are notably more sensitive to kainate than to AMPA, indicating a degree of regional specificity in its receptor interactions. nih.gov
The striatum and subthalamic nucleus are key components of the basal ganglia, which regulate motor function and are implicated in neurodegenerative disorders. The subthalamic nucleus, in particular, utilizes glutamatergic, excitatory connections to the globus pallidus and substantia nigra. tmc.edu Given that enhanced glutamatergic signaling is a factor in the pathophysiology of movement disorders, an antagonist like CNQX would be expected to modulate the activity of these circuits, potentially reducing excitotoxicity and normalizing motor control pathways.
| Brain Region | Primary Effect of CNQX | Receptor Target(s) | Functional Implication |
| Hippocampus | Blocks excitatory postsynaptic potentials (EPSPs) nih.govnih.gov | AMPA, Kainate, Quisqualate nih.govnih.gov | Inhibition of synaptic transmission, modulation of learning and memory pathways. |
| Cerebellum | High-density binding, modulation of neuronal activity nih.gov | Kainate-sensitive non-NMDA receptors nih.gov | Regulation of motor control and coordination. |
| Striatum | Inferred modulation of glutamatergic signaling | Glutamate receptors | Potential influence on motor function and procedural learning. |
| Subthalamic Nucleus | Inferred antagonism of excitatory outputs tmc.edu | Glutamate receptors | Potential reduction of hyper-excitability in motor circuits. |
The ability of CNQX to suppress excitatory neurotransmission makes it a compound of interest in conditions characterized by excessive glutamate activity, such as epilepsy and ischemic injury. In experimental models of epilepsy, CNQX has been shown to block epileptiform bursting activity in the hippocampus. researchgate.net Its action as an antagonist at non-NMDA receptors is crucial for this anticonvulsant effect. researchgate.net
Furthermore, CNQX has demonstrated neuroprotective effects in animal models of hypoxic-ischemic brain injury. koreamed.org By blocking glutamate receptors, it can mitigate the excitotoxic cascade—a major pathway of neuronal death triggered by oxygen and glucose deprivation during an ischemic event. These studies underscore the therapeutic potential of targeting non-NMDA receptors in acute neurological injuries. koreamed.org
| Neurological Model | Effect of CNQX | Mechanism of Action |
| Epilepsy | Blocks epileptiform bursting activity researchgate.net | Antagonism of non-NMDA receptors involved in seizure generation. researchgate.net |
| Ischemic Injury | Provides neuroprotective effects koreamed.org | Inhibition of excitotoxicity mediated by excessive glutamate release. koreamed.org |
Long-Term Potentiation (LTP) is a fundamental mechanism of synaptic plasticity believed to underlie learning and memory. The induction of the most common form of LTP in the hippocampus is dependent on the activation of NMDA receptors. nih.gov While CNQX primarily targets non-NMDA (AMPA and kainate) receptors, these receptors are essential for the initial depolarization of the postsynaptic membrane that is required to relieve the magnesium block from NMDA receptors. By blocking AMPA/kainate receptors, CNQX effectively prevents this necessary depolarization, thereby inhibiting the induction of NMDA receptor-dependent LTP. nih.gov This demonstrates that compounds of this class can powerfully modulate the mechanisms of synaptic plasticity.
Quantitative Analysis of Biomarkers and Neurochemical Changes
There is no direct evidence in the reviewed literature linking 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) to the modulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in the cerebellum. Studies investigating cerebellar cGMP have often focused on other receptor systems, such as the benzodiazepine (B76468) receptors, which can influence cGMP content through different pathways. nih.gov Therefore, the effect of 6-Methyl-7-nitroquinoxaline-2,3-diol on this specific biomarker remains to be determined.
Specific histopathological and immunochemical assessments involving Microtubule-Associated Protein 2 (MAP2), laminin, and c-Fos following the administration of CNQX are not detailed in the provided search results. In the context of neuroprotection studies, such as those for ischemic injury, these markers are highly relevant.
MAP2 is a marker for neuronal dendrites, and its loss is indicative of neuronal damage.
Laminin is a component of the basal lamina of blood vessels, and its expression can be altered following brain injury and angiogenesis.
c-Fos is an immediate-early gene often used as a marker for neuronal activation.
While the neuroprotective effects of CNQX in ischemia models are established, detailed reports on its specific impact on these particular markers would require further investigation to be confirmed. koreamed.org
Based on a comprehensive review of available scientific literature, there is no specific information regarding in vivo systemic and behavioral studies of the chemical compound “this compound” focusing on its investigation of specific neurological pathways and circuits, such as the basal ganglia or purinergic mechanisms.
Research in this area has predominantly focused on structurally related quinoxaline-2,3-dione derivatives, most notably 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX). These compounds are recognized as potent antagonists of AMPA and kainate receptors. nih.govnih.gov Studies on these related compounds have explored their effects on glutamatergic neurotransmission and their potential neuroprotective roles. nih.govnih.gov
However, the specific impact of a methyl group at the 6-position, as in "this compound," on neurological pathways and circuits in preclinical models has not been detailed in the available literature. Therefore, no data tables or detailed research findings corresponding to the requested outline for this specific compound can be provided.
Computational and Theoretical Chemistry Approaches for Quinoxaline 2,3 Diols
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For a molecule like 6-Methyl-7-nitroquinoxaline-2,3-diol, DFT is instrumental in understanding how the electron-withdrawing nitro group and the electron-donating methyl group influence the electronic properties of the quinoxaline-2,3-diol scaffold.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
Theoretical studies on various quinoxaline (B1680401) derivatives have shown that substitutions on the quinoxaline ring significantly alter these electronic parameters. For instance, the introduction of electron-donating groups tends to increase the EHOMO, making the molecule a better electron donor, whereas electron-withdrawing groups lower the ELUMO, making it a better electron acceptor. These calculations are crucial for predicting reaction mechanisms and designing molecules for applications in fields like materials science and pharmacology.
Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the diol and nitro groups, indicating sites prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms.
| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| Quinoxaline-2,3-dione | -7.902 | -0.151 | 7.751 | B3LYP/6-31G |
| 2-phenylthieno[2,3-b]quinoxaline | -8.541 | -0.999 | 7.542 | B3LYP/6-31G |
| Generic Quinoxaline Dyes | -5.417 to -3.288 | - | - | B3LYP/6-311G(d,p) |
| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | - | - | - | B3LYP/6-311++G(2d,2p) |
This table presents illustrative data from DFT studies on related quinoxaline structures to demonstrate the typical range of calculated electronic properties.
Molecular Docking Studies for Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interactions.
For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score.
Studies on various quinoxaline derivatives have demonstrated their potential to interact with a range of biological targets, including kinases like VEGFR-2 and EGFR, c-Jun N-terminal kinases (JNK), and enzymes such as COX-2. tandfonline.comnih.govekb.egnih.gov For example, docking simulations of quinoxaline derivatives into the ATP-binding pocket of EGFR have revealed key interactions, such as hydrogen bonds between the quinoxaline nitrogen atoms or substituents and amino acid residues like methionine or aspartate. nih.govnih.gov The nitro and diol groups on this compound would be predicted to be critical for forming hydrogen bonds, while the planar quinoxaline ring could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.
| Quinoxaline Derivative Class | Target Protein | PDB ID | Key Interacting Residues (Example) | Docking Score (Example) |
| Novel Quinoxaline Derivatives | EGFR | 1M17 | Arg106, Arg499, Ser516 | - |
| Quinoxaline-based Compounds | VEGFR-2 | 2OH4 | ASP 1044, GLU 883 | -17.11 Kcal/mol |
| 2-Aryl Quinoxalines | α-amylase | - | - | - |
| Quinoxaline-2,3-dione Derivatives | Lung Cancer Protein | 6G77 | - | - |
This table provides examples of targets and interactions for various quinoxaline derivatives from molecular docking studies, illustrating the approach that could be applied to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.meresearchgate.net By building a robust QSAR model, the activity of new, untested compounds like this compound can be predicted.
The development of a QSAR model involves several steps:
Data Set Collection: A set of quinoxaline derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These can include electronic descriptors (from DFT), steric descriptors (molecular volume, surface area), topological descriptors (connectivity indices), and hydrophobic descriptors (LogP).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds.
QSAR studies on quinoxaline derivatives have been used to predict their anticancer and antioxidant activities. nih.govresearchgate.net For example, a QSAR model for anticancer activity against triple-negative breast cancer identified descriptors like energy of dispersion and dipole moment as being important for activity. nih.gov By calculating these same descriptors for this compound, its potential activity could be predicted using the validated QSAR model, thereby guiding its prioritization for synthesis and experimental testing.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand-Protein Interactions
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes of both the ligand and the protein and to assess the stability of their complex. tandfonline.comrsc.org
If docking studies predicted a favorable binding mode for this compound with a protein target, an MD simulation would be the next step. The simulation, typically run for hundreds of nanoseconds, would reveal:
Binding Stability: Whether the ligand remains stably bound in the predicted pose or if it dissociates or shifts to a different binding mode. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand are monitored to assess stability.
Interaction Dynamics: The persistence of key interactions (like hydrogen bonds) identified in docking can be analyzed over the course of the simulation.
Conformational Changes: MD can show how the protein structure adapts to the presence of the ligand, which can be crucial for understanding the mechanism of action.
Binding Free Energy: Advanced calculations based on MD trajectories, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide a more accurate estimation of the binding affinity.
MD simulations have been used to confirm the stability of docked quinoxaline derivatives in the active sites of targets like VEGFR-2, providing confidence in the predicted binding modes. researchgate.netox.ac.uk
Prediction of Adsorption Mechanisms in Material Science Applications
Beyond biological applications, quinoxaline derivatives are known for their utility in material science, particularly as corrosion inhibitors for metals. najah.eduhilarispublisher.com Computational methods are vital for predicting and understanding the mechanism by which these molecules adsorb onto a metal surface to form a protective layer.
The adsorption of this compound onto a metal surface, such as iron or steel in an acidic medium, can be modeled using both DFT and MD simulations. DFT calculations can determine the interaction energy between the inhibitor molecule and the metal surface. mdpi.com The electron-rich nature of the quinoxaline ring, along with the heteroatoms (N, O), allows the molecule to donate electrons to the vacant d-orbitals of the metal (chemisorption). mdpi.com The molecule can also interact electrostatically with the charged metal surface (physisorption). univen.ac.za
DFT helps to identify the active sites of the molecule responsible for adsorption. For this compound, the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the diol and nitro groups would be the primary sites for interaction with the metal surface. mdpi.com MD simulations can then model the behavior of many inhibitor molecules on the metal surface in a simulated corrosive environment (e.g., in the presence of water and acid ions). hilarispublisher.comimist.ma These simulations help determine the orientation of the adsorbed molecules (e.g., parallel or perpendicular to the surface) and confirm the stability of the protective film. mdpi.comnajah.edu
Structure Activity Relationship Sar Studies for Quinoxaline 2,3 Diol Derivatives
Impact of Substituents at Positions 6 and 7 on Pharmacological Potency and Selectivity
The nature of the substituents at the 6- and 7-positions of the quinoxaline-2,3-dione core plays a pivotal role in determining the pharmacological potency and selectivity of these compounds as AMPA receptor antagonists.
Comparison of Alkyl vs. Cyano vs. Nitro Groups
Research on 6,7-disubstituted quinoxaline-2,3-diones has provided valuable insights into the effects of different functional groups. A prominent example for comparison is the well-characterized compound 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent and competitive AMPA/kainate receptor antagonist. nih.govnih.gov
The nitro group at the 7-position is a recurring feature in many potent antagonists. This is attributed to its strong electron-withdrawing nature, which is considered a key requirement for high affinity at the AMPA receptor. researchgate.net The presence of a nitro group, as seen in 6-Methyl-7-nitroquinoxaline-2,3-diol, is therefore expected to contribute significantly to its antagonist activity.
The substituent at the 6-position modulates this activity. A cyano group , as in CNQX, is a potent electron-withdrawing group that contributes to the high antagonist potency. In contrast, a methyl group , as in this compound, is an electron-donating and lipophilic group. While electron-withdrawing groups are generally favored, studies have shown that bulky substituents at the 6-position can be well-tolerated and may even enhance activity. nih.gov The introduction of a methyl group at position 6 in a 7-nitro-substituted quinoxaline-2,3-dione framework would therefore present a unique electronic and steric profile compared to the dually electron-withdrawing substituted CNQX.
While direct comparative potency data for this compound is not extensively available in the public domain, the established SAR principles for this class of compounds allow for informed postulations. The replacement of the electron-withdrawing cyano group in CNQX with an electron-donating methyl group would likely alter the electronic distribution within the aromatic ring system, which could in turn affect receptor binding affinity and selectivity.
Influence of Lipophilic and Electron-Withdrawing/Donating Groups
The interplay between lipophilic and electronic properties of the substituents at positions 6 and 7 is a critical determinant of pharmacological activity.
Electron-withdrawing groups at both positions, such as in 6,7-dinitroquinoxaline-2,3-dione (DNQX) and CNQX, have been shown to confer high antagonist potency at AMPA receptors. researchgate.net This suggests that a reduced electron density on the benzene (B151609) portion of the quinoxaline (B1680401) ring is favorable for binding. The nitro group at the 7-position of this compound fulfills this requirement.
The combination of an electron-donating methyl group at position 6 and a strong electron-withdrawing nitro group at position 7 in this compound creates a unique electronic push-pull system that differentiates it from analogs with two electron-withdrawing substituents. This distinct electronic character could lead to altered potency and selectivity profiles for different glutamate (B1630785) receptor subtypes.
Role of the Dihydroxy Quinoxaline Moiety in Receptor Interaction
The dihydroxy quinoxaline moiety, which exists in tautomeric equilibrium with the quinoxaline-2,3-dione form, is an essential pharmacophoric element for the antagonist activity of this class of compounds. This part of the molecule is crucial for establishing key interactions within the ligand-binding domain of the AMPA receptor.
The two hydroxyl groups (or keto groups in the dione (B5365651) form) and the adjacent nitrogen atoms can participate in a network of hydrogen bonds with specific amino acid residues in the receptor's binding pocket. These interactions are fundamental for anchoring the antagonist molecule in the active site and preventing the conformational changes required for receptor activation by the endogenous agonist, glutamate.
Conformational Analysis and Stereochemical Requirements for Activity
For this compound, the substituents at the 6 and 7 positions are unlikely to cause significant deviation from this planar conformation. The stereochemical requirements for activity in this class of compounds primarily relate to chiral centers that may be introduced through substitution at other positions, which is not the case for the parent compound this compound.
Development of Pharmacophore Models for Rational Drug Design
Based on the extensive SAR studies of quinoxaline-2,3-dione derivatives, pharmacophore models have been developed to guide the rational design of new and improved AMPA receptor antagonists. These models typically highlight several key features:
A planar aromatic ring system: The quinoxaline core.
Hydrogen bond donors and acceptors: Provided by the dihydroxy/dione moiety.
Electron-withdrawing features: Corresponding to the substituents at the 6 and 7 positions.
A specific spatial arrangement of these features that is complementary to the AMPA receptor binding site.
The structure of this compound aligns well with these general pharmacophoric features, possessing the core scaffold, the hydrogen bonding motifs, and a strong electron-withdrawing group at a key position. The methyl group at position 6 would be considered in these models as a lipophilic or steric feature that can be varied to optimize potency and selectivity.
Applications As Research Probes and Pharmacological Tools
Utility in Dissecting Glutamatergic Neurotransmission
Glutamatergic neurotransmission is fundamental to a vast array of functions in the central nervous system (CNS). nih.gov The precise control of this system is vital, as excessive glutamate (B1630785) can lead to excitotoxicity, a process implicated in cellular damage. nih.gov Pharmacological tools that can block specific components of this system are therefore essential for research.
Quinoxaline-2,3-diones, particularly CNQX, have been instrumental in this field. They are potent competitive antagonists of AMPA and kainate receptors, two of the main types of ionotropic glutamate receptors. nih.gov This allows researchers to inhibit fast synaptic transmission mediated by these receptors. For instance, studies in rat hippocampal slices have shown that CNQX can completely block synaptic responses at low-frequency stimulation, demonstrating its efficacy as a synaptic antagonist. tocris.com By antagonizing these non-NMDA receptors, CNQX helps to isolate and study the function of NMDA receptors, another key glutamate receptor type. tocris.com This selective antagonism is crucial for parsing the complex interplay between different receptor systems that underlies glutamatergic signaling. biomolther.org
Application in Studying Receptor Subtype Functions
The glutamate receptor family is diverse, with multiple subtypes of AMPA, kainate, and NMDA receptors, each with distinct properties and functions. researchgate.net Quinoxaline (B1680401) derivatives exhibit different affinities for these receptors, which enables the study of specific subtype functions.
CNQX is a potent antagonist of both AMPA and kainate receptors. nih.gov While it is highly effective against these non-NMDA receptors, it also acts as an antagonist at the glycine (B1666218) modulatory site on the NMDA receptor complex, albeit with lower potency. nih.govbwise.kr This interaction is competitive, meaning its effect on NMDA receptors can be reversed by increasing the concentration of glycine. bwise.kr The structurally related compound, 6-Methyl-7-nitroquinoxaline-2,3-diol (MNQX), is reported to be a more potent NMDA/glycine site antagonist than CNQX, while being a less potent AMPA/kainate antagonist. acs.org This differential selectivity, as detailed in the table below, allows researchers to select the most appropriate tool to investigate the physiological roles of these distinct receptor subtypes in specific neural circuits.
| Compound | Primary Target | Secondary Target | Potency Notes |
|---|---|---|---|
| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione) | AMPA/Kainate Receptors | NMDA Receptor (Glycine Site) | Potent AMPA/kainate antagonist. nih.gov |
| MNQX (this compound) | NMDA Receptor (Glycine Site) | AMPA/Kainate Receptors | More potent than CNQX at the NMDA/glycine site; less potent at AMPA/kainate receptors. acs.org |
Use in Investigating Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. acs.org The two primary forms of this plasticity are long-term potentiation (LTP), a lasting increase in synaptic strength, and long-term depression (LTD), a lasting decrease. imist.ma Glutamate receptors, particularly AMPA and NMDA receptors, are central to these processes. acs.org
The induction of many forms of LTP depends on the activation of NMDA receptors, which leads to an influx of calcium and the activation of downstream signaling pathways. imist.ma Quinoxaline derivatives like CNQX are used to block the AMPA receptor component of synaptic transmission, allowing researchers to isolate the NMDA receptor-dependent processes that initiate plasticity. By preventing the depolarization caused by AMPA receptors, these antagonists can help delineate the precise conditions under which NMDA receptors are activated to trigger LTP or LTD. This makes them essential tools for exploring the molecular cascades that underlie memory formation. researchgate.net
Contribution to Understanding Neurodegenerative Mechanisms
Dysfunction in glutamatergic signaling is implicated in various neurological and psychiatric disorders. Excitotoxicity, caused by excessive glutamate receptor activation, is a common pathway in neuronal injury associated with stroke and several neurodegenerative diseases. nih.gov
AMPA receptor antagonists like CNQX have shown neuroprotective effects in models of ischemia. nih.gov By blocking the excessive influx of ions through AMPA and kainate receptors during an excitotoxic event, these compounds can mitigate cell death. Research has demonstrated that to completely prevent glutamate-induced toxicity in cell cultures, antagonists for both NMDA and non-NMDA receptors must be used in combination. researchgate.net This highlights the critical role that non-NMDA receptors play in neurodegenerative processes and underscores the value of antagonists like CNQX in studying these mechanisms and exploring potential therapeutic strategies.
Emerging Roles as Corrosion Inhibitors
Beyond their established role in neuroscience, quinoxaline derivatives are gaining attention in the field of materials science as effective corrosion inhibitors, particularly for mild steel in acidic environments. Corrosion is a significant economic issue, causing trillions of dollars in damage annually.
Organic molecules, including various quinoxaline derivatives, can adsorb onto a metal's surface, forming a protective film that inhibits the corrosion process. The effectiveness of these compounds is attributed to the presence of functional groups, aromatic rings, and multiple bonds in their molecular structures. Studies have shown that quinoxaline derivatives can act as efficient inhibitors for mild steel in hydrochloric acid. The inhibition efficiency increases with the concentration of the compound. Research employing electrochemical techniques and computational modeling has confirmed the formation of these protective films and provided insights into their adsorption mechanisms. This emerging application represents a completely different utility for the quinoxaline chemical scaffold.
| Quinoxaline Derivative Type | Metal | Corrosive Medium | Inhibition Mechanism | Reported Max Efficiency |
|---|---|---|---|---|
| Hydrazinylidene-based quinoxalines | Mild Steel | 1.0 M HCl | Adsorption on metal surface, cathodic-type inhibition. | 89.07% |
| Quinoxalin-6-yl derivatives | Mild Steel | 1 M HCl | Formation of a protective film. | Not specified |
| Quinoxaline-2(1H)-one derivatives | Mild Steel | 1.0 M HCl | Mixed inhibitory mechanism. | 92% |
Future Research Directions and Unexplored Avenues for 6 Methyl 7 Nitroquinoxaline 2,3 Diol Research
Exploration of Novel Biological Targets Beyond Glutamate (B1630785) Receptors
The focused investigation of 6-Methyl-7-nitroquinoxaline-2,3-diol as a glutamate receptor antagonist means its potential effects on other biological targets may have been overlooked. A broader screening approach is a critical next step. The related compound, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), while a potent AMPA/kainate receptor antagonist, has also been shown to interact with the glycine (B1666218) binding site of the NMDA receptor complex, suggesting that this class of compounds may have a wider range of activity within the central nervous system. researchgate.netnih.gov Future research should systematically evaluate this compound against a diverse panel of receptors, enzymes, and ion channels.
Potential areas for exploration include:
Other Neurotransmitter Systems: Investigating potential interactions with GABA, dopamine, or serotonin receptors could reveal novel modulatory roles in brain function. Some CNS-active drugs possess complex mechanisms, affecting various neurotransmission pathways simultaneously. nih.gov
Enzyme Inhibition: Many heterocyclic compounds, including those with quinoxaline (B1680401) scaffolds, exhibit inhibitory activity against various enzymes. pharmacyjournal.in Screening against kinases, phosphodiesterases, or enzymes like poly (ADP-ribose) polymerase (PARP), which has been targeted by other dione-containing scaffolds, could uncover new therapeutic applications in oncology or inflammatory diseases. nih.gov
Peripheral Receptors: Exploring activity at receptors outside the central nervous system could identify potential uses for conditions not related to neurological disorders.
A comprehensive screening cascade would provide a more complete picture of the compound's pharmacodynamic profile and could reposition it for new therapeutic indications.
Development of Advanced Imaging Probes
Molecular imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for in vivo drug development, allowing for the study of target engagement and pharmacokinetics in living subjects. frontiersin.org The quinoxaline-2,3-dione scaffold is a suitable candidate for modification into a PET imaging probe. For instance, a quinazoline-2,4(1H,3H)-dione structure has been successfully developed into a PET probe for imaging PARP expression in tumors. nih.gov
A research program to develop a PET ligand from this compound would involve several key stages:
Precursor Synthesis: A derivative of the parent compound would be synthesized, containing a reactive site suitable for radiolabeling (e.g., a leaving group like tosylate or a bromo-substituent).
Radiolabeling: The precursor would be labeled with a short-lived positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). frontiersin.org Alternatively, a chelator like DOTA could be conjugated to the molecule to allow for labeling with a metallic radionuclide such as Gallium-68 ([⁶⁸Ga]). nih.gov
In Vitro Characterization: The resulting radioligand's affinity and selectivity for its target (e.g., AMPA receptors) would be confirmed through binding assays.
In Vivo Evaluation: The probe would be evaluated in animal models to assess its brain penetration, target-specific binding, and pharmacokinetic profile.
The development of such a probe would enable non-invasive studies of glutamate receptor density and occupancy in both preclinical models and human subjects, providing critical insights into neurological diseases and the mechanism of action of receptor-modulating drugs.
| Stage | Objective | Key Activities | Example Radionuclide |
|---|---|---|---|
| 1. Precursor Synthesis | Create a molecule suitable for radiolabeling. | Introduce a reactive group (e.g., bromo, tosyl) onto the quinoxaline scaffold or an appropriate side chain. | N/A |
| 2. Radiolabeling | Incorporate a positron-emitting isotope. | React the precursor with [¹¹C]methyl iodide or [¹⁸F]fluoride. Alternatively, chelate [⁶⁸Ga] to a conjugated DOTA moiety. | ¹¹C, ¹⁸F, ⁶⁸Ga |
| 3. In Vitro Validation | Confirm binding characteristics. | Perform receptor binding assays on brain tissue homogenates to determine affinity (Kd) and selectivity. | N/A |
| 4. Preclinical In Vivo Imaging | Assess performance in a living system. | Administer the radioligand to animal models and perform PET scans to evaluate brain uptake, target engagement, and metabolism. | ¹¹C, ¹⁸F, ⁶⁸Ga |
Investigating Potential Modulatory Roles in Neurodevelopmental Processes
Glutamate receptors, particularly the AMPA and kainate subtypes, play a crucial role in synaptic plasticity, which is fundamental to brain development. nih.gov Dysregulation of AMPA receptor signaling and function has been implicated in the pathogenesis of various neurodevelopmental conditions, including autism spectrum disorders. nih.gov Given its expected activity as an AMPA/kainate receptor antagonist, this compound could serve as a valuable chemical tool to investigate these processes.
Future studies could focus on:
Synapse Formation and Maturation: Using primary neuronal cultures, researchers could examine the effect of the compound on dendritic spine development and the formation of excitatory synapses.
Synaptic Plasticity: Investigating the compound's impact on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices would clarify its role in modulating the fundamental mechanisms of learning and memory. nih.gov
Animal Models of Neurodevelopmental Disorders: Administering the compound in animal models could help determine if modulating AMPA/kainate receptor activity can rescue behavioral or cellular phenotypes associated with specific neurodevelopmental disorders.
This line of inquiry could not only enhance the understanding of fundamental neurobiology but also assess the therapeutic potential of targeting glutamate receptors in developmental brain disorders.
Synthesis of Prodrugs or Biologically Stable Analogs
The clinical utility of quinoxaline-2,3-dione derivatives can be hampered by suboptimal physicochemical properties, such as low aqueous solubility. nih.gov A dedicated medicinal chemistry program focused on creating prodrugs or stable analogs of this compound could overcome these limitations.
Key strategies include:
Prodrug Approach: The diol functional groups could be temporarily masked with ester or phosphate moieties. These groups would be designed to be cleaved by endogenous enzymes in the body, releasing the active parent compound at the site of action while improving properties like oral absorption.
Bioisosteric Replacement: This strategy involves replacing specific functional groups with others that have similar physical or chemical properties to enhance the molecule's drug-like characteristics without losing biological activity. drughunter.com For this compound, this could involve replacing the methyl group or the nitro group with various bioisosteres to fine-tune potency, selectivity, metabolic stability, and safety. cambridgemedchemconsulting.comu-tokyo.ac.jp For example, replacing a hydrogen with fluorine can block metabolic oxidation, while replacing an ester with an amide can increase stability against hydrolysis. princeton.edu
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Methyl (-CH₃) | -NH₂, -OH, -F, -Cl | Modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. |
| Nitro (-NO₂) | -CN, -CF₃, -SO₂NH₂ | Alter electronic properties, reduce potential toxicity associated with the nitro group, and improve metabolic profile. |
| Diol (-OH) | -NH₂, -SH | Modify hydrogen bonding interactions and potential for prodrug strategies. |
Integration with "Omics" Technologies for Systems-Level Understanding
To gain a holistic view of the biological effects of this compound, its study should be integrated with systems-level "omics" technologies. This approach moves beyond a single-target interaction to create a comprehensive map of the compound's impact on cellular networks. A multi-omic analysis of glutamate excitotoxicity has already demonstrated the power of this approach in identifying key pathways and gene expression changes. nih.gov
A multi-omics workflow could include:
Transcriptomics (RNA-seq): To identify all genes whose expression is altered in neuronal cells following treatment with the compound. This can reveal the downstream signaling pathways affected by glutamate receptor modulation.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct look at the functional machinery of the cell responding to the compound.
Metabolomics: To analyze changes in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and identifying any off-target metabolic effects.
Kinomics: To profile the activity of cellular kinases, revealing how the compound influences intracellular signaling cascades. nih.gov
Integrating these datasets can uncover novel mechanisms of action, identify biomarkers for drug response, and predict potential side effects, thereby providing a deep, systems-level understanding of the compound's biological impact. mdpi.com
| "Omics" Technology | Primary Measurement | Potential Insights |
|---|---|---|
| Transcriptomics | mRNA levels | Identify affected genes and signaling pathways; understand long-term cellular adaptation. |
| Proteomics | Protein abundance and modifications | Reveal changes in functional protein networks and post-translational signaling events. |
| Metabolomics | Endogenous small molecules | Assess impact on cellular energy status, neurotransmitter metabolism, and identify off-target metabolic effects. |
| Kinomics | Kinase activity profiles | Map the intracellular signaling cascades activated or inhibited by the compound. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methyl-7-nitroquinoxaline-2,3-diol, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of substituted 1,2-diaminobenzenes with diacetyl or glyoxal derivatives. For example, halogenated precursors (e.g., 6-chloro-7-nitroquinoxaline) can be synthesized via nitration and halogenation steps under controlled acidic conditions . Key factors include reaction temperature (80–85°C for nitration), solvent choice (DMF with HCl for chlorination), and purification via column chromatography (chloroform/alumina) to isolate intermediates . Yield optimization requires careful stoichiometric control of nitro and methyl substituents during diazotization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves bond angles (e.g., O2–N3–C5: 117.6°) and confirms regiochemistry of nitro and methyl groups .
- NMR spectroscopy (¹H, ¹³C, and ¹⁵N) identifies proton environments (e.g., aromatic protons at δ 7.65–8.10 ppm) and quantifies substituent effects .
- FT-IR validates functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and hydroxyl bands at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing substituent effects on the quinoxaline core?
- Methodological Answer : Discrepancies in chemical shifts may arise from tautomerism or solvent interactions. Strategies include:
- Repeating experiments in deuterated solvents (DMSO-d₆ or CDCl₃) to assess solvent-dependent shifts .
- Using 2D NMR (COSY, HSQC) to correlate proton and carbon environments, especially for overlapping signals .
- Cross-validating with X-ray data to confirm spatial arrangements of substituents .
Q. What experimental approaches are used to assess the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify mass loss and exothermic/endothermic transitions. For example, nitro-containing compounds often exhibit decomposition peaks above 200°C .
- Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile decomposition products (e.g., NO₂ release during thermal breakdown) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electron density maps to identify electrophilic sites (e.g., nitro group at C7 attracts nucleophiles) .
- Molecular docking models interactions with biological targets (e.g., glutamate receptors), guiding functionalization strategies for enhanced binding affinity .
Q. What strategies improve regioselective functionalization of the quinoxaline ring for derivatization studies?
- Methodological Answer :
- Directed ortho-metalation using lithium bases selectively activates positions adjacent to electron-withdrawing groups (e.g., nitro at C7 directs methylation to C6) .
- Protecting group chemistry (e.g., acetylating hydroxyl groups at C2/C3) prevents undesired side reactions during nitration or halogenation .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer :
- Compare computational predictions (TD-DFT) with experimental spectra to refine parameters like solvent polarity and excitation states .
- Validate using fluorescence quenching assays to assess environmental effects (e.g., pH-dependent shifts in λmax) .
Application-Oriented Research
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives in neuropharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
